3-amino-N,N-bis(2-ethylhexyl)benzenesulfonamide
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Overview
Description
3-amino-N,N-bis(2-ethylhexyl)benzenesulfonamide is a chemical compound with the molecular formula C22H40N2O2S and a molecular weight of 396.64 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-bis(2-ethylhexyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-amino-N,N-bis(2-ethylhexyl)amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N-bis(2-ethylhexyl)benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-amino-N,N-bis(2-ethylhexyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting enzymes like carbonic anhydrase.
Biological Studies: This compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-N,N-bis(2-ethylhexyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylbenzenesulfonamide
- N,N-diethylbenzenesulfonamide
- N,N-dibutylbenzenesulfonamide
Uniqueness
Compared to similar compounds, 3-amino-N,N-bis(2-ethylhexyl)benzenesulfonamide has unique structural features that enhance its binding affinity to certain enzymes, making it a valuable compound in medicinal chemistry . Its bulky ethylhexyl groups provide steric hindrance, which can influence its reactivity and selectivity in various chemical reactions .
Properties
CAS No. |
55035-06-8 |
---|---|
Molecular Formula |
C22H40N2O2S |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
3-amino-N,N-bis(2-ethylhexyl)benzenesulfonamide |
InChI |
InChI=1S/C22H40N2O2S/c1-5-9-12-19(7-3)17-24(18-20(8-4)13-10-6-2)27(25,26)22-15-11-14-21(23)16-22/h11,14-16,19-20H,5-10,12-13,17-18,23H2,1-4H3 |
InChI Key |
VYJVIHHSUCRCLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)S(=O)(=O)C1=CC=CC(=C1)N |
Origin of Product |
United States |
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